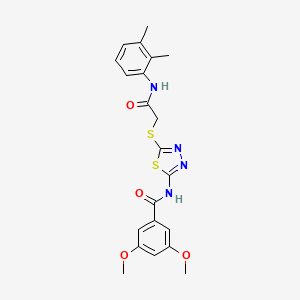
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes diverse functional groups that suggest various biological activities, particularly in relation to enzyme inhibition and cancer therapy.
Chemical Structure and Properties
The compound has the following chemical formula: C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of a thiadiazole ring is notable as this class of compounds is known for its diverse biological activities including antimicrobial, antitumor, and enzyme inhibition properties .
Structural Representation
The structural complexity of this compound can be summarized as follows:
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism. Similar compounds have been shown to modulate these pathways by interacting with specific protein targets, leading to altered cellular responses such as apoptosis or inhibition of proliferation.
Enzyme Inhibition
Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoforms effectively. The IC50 values for some related compounds range from 0.060 µM to 0.241 µM, indicating potent inhibitory effects .
Table 1: Inhibitory Activity of Thiadiazole Derivatives Against MAO Isoforms
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| 6b | 0.060 ± 0.002 | MAO-A |
| 6c | 0.241 ± 0.011 | MAO-A |
| 6a | - | MAO-A |
| 6d | - | MAO-B |
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A series of new thiadiazole derivatives were synthesized and tested for their biological activities. These studies highlighted the importance of structural modifications in enhancing the inhibitory activity against various enzymes including MAOs and potential anticancer targets .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes. These computational methods provide insights into the structural interactions at the molecular level .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCLFBZKEQYWLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














